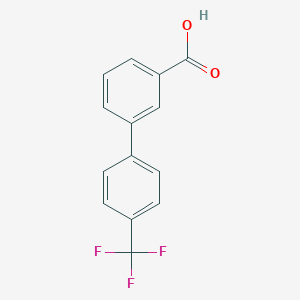

4'-Trifluoromethyl-biphenyl-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKGBAVGLRYCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382236 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199528-28-4 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Trifluoromethyl)-[biphenyl]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4'-Trifluoromethyl-biphenyl-3-carboxylic acid

CAS Number: 199528-28-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethyl-biphenyl-3-carboxylic acid is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry, primarily as a key building block in the development of novel therapeutics. Its rigid biphenyl scaffold, coupled with the electron-withdrawing trifluoromethyl group, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, and its prominent role as a precursor in the synthesis of G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 199528-28-4 | [1][2] |

| Molecular Formula | C₁₄H₉F₃O₂ | [1][2][3] |

| Molecular Weight | 266.22 g/mol | [1][3] |

| Appearance | White solid | [3] |

| Boiling Point (Predicted) | 377.5 ± 42.0 °C | [3] |

| Density (Predicted) | 1.326 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.01 ± 0.10 | [3] |

| Solubility | Slightly soluble in aqueous base, DMSO, and methanol. | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds. The general scheme involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 3-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid.

Materials:

-

3-Bromobenzoic acid

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

References

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-3-carboxylic acid: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4'-Trifluoromethyl-biphenyl-3-carboxylic acid. This compound is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound, with the CAS Number 199528-28-4, is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the other.[1][2] This substitution pattern imparts specific physicochemical properties that are highly relevant for its potential applications in drug design.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are a combination of experimentally derived and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₂ | [1][2] |

| Molecular Weight | 266.22 g/mol | [1] |

| CAS Number | 199528-28-4 | [1][2] |

| Appearance | White solid | Inferred from related compounds |

| Boiling Point (predicted) | 377.5 °C | [3] |

| Melting Point | Not experimentally determined for this isomer. The related [1,1'-Biphenyl]-4-carboxylic acid has a melting point of 220-222 °C.[4] | |

| pKa (predicted) | ~4-5 | Inferred from similar carboxylic acids |

| Solubility | Soluble in organic solvents like DMSO and methanol. | Inferred from general properties of similar compounds |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the phenyl ring bearing the carboxylic acid group will likely appear as multiplets in the downfield region, influenced by the electron-withdrawing nature of the carboxylic acid. The protons on the trifluoromethyl-substituted phenyl ring will also appear as multiplets, with potential coupling to the fluorine atoms of the CF₃ group. The carboxylic acid proton will be a broad singlet, typically far downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be found in the characteristic downfield region for such functional groups (~165-185 ppm). The carbon atom of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical range of 120-140 ppm, with their chemical shifts influenced by the positions of the substituents.

FT-IR Spectroscopy

The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. The C-F stretching vibrations from the trifluoromethyl group will likely appear as strong bands in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 266.22 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[5][6]

Reactants:

-

3-Bromobenzoic acid

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) as the catalyst

-

Triphenylphosphine (PPh₃) as the ligand

-

Potassium carbonate (K₂CO₃) as the base

-

Toluene and water as the solvent system

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous toluene and an aqueous solution of potassium carbonate (2 M) are added to the flask.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

The structural motif of biphenyl carboxylic acid is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, its structure strongly suggests that it is a candidate for a COX inhibitor. The trifluoromethyl group can enhance the potency and metabolic stability of a drug molecule.[7]

Proposed Mechanism of Action: COX Inhibition

It is hypothesized that this compound acts as an inhibitor of both COX-1 and COX-2 enzymes. The carboxylic acid moiety is crucial for binding to the active site of the COX enzymes. The biphenyl scaffold provides a rigid structure that can fit into the hydrophobic channel of the enzyme, and the trifluoromethyl group can contribute to enhanced binding affinity and selectivity.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its chemical properties, particularly the presence of the trifluoromethyl and carboxylic acid groups on a biphenyl scaffold, make it a strong candidate for development as a non-steroidal anti-inflammatory drug through the inhibition of cyclooxygenase enzymes. The synthetic route via Suzuki-Miyaura coupling is well-established and allows for the efficient production of this and related compounds for further investigation. Future research should focus on the experimental determination of its physicochemical and spectral properties, as well as in-depth biological evaluation to confirm its mechanism of action and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

4'-Trifluoromethyl-biphenyl-3-carboxylic acid physical properties

An In-depth Technical Guide on the Physical Properties of 4'-Trifluoromethyl-biphenyl-3-carboxylic acid

Introduction

This compound, with the CAS Number 199528-28-4, is a fluorinated aromatic carboxylic acid.[1][2][3] Its structure, featuring a biphenyl core with a carboxylic acid group and an electron-withdrawing trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.[4] It is utilized as a key intermediate in the synthesis of various molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and novel auxin mimic herbicides.[4][5] The trifluoromethyl group often enhances metabolic stability and binding affinity in bioactive molecules.[4] This document provides a detailed overview of its core physical properties, experimental determination protocols, and a general workflow for its characterization.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that many of the available data points are predicted values derived from computational models.

| Property | Value | Source |

| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]benzoic acid | [2] |

| CAS Number | 199528-28-4 | [1][2][3] |

| Molecular Formula | C₁₄H₉F₃O₂ | [1][2][3][6] |

| Molecular Weight | 266.22 g/mol | [1][3][4][6] |

| Appearance | White solid | [1][6] |

| Boiling Point | 377.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [1] |

| XLogP3 (logP) | 4.6 (Predicted) | [2] |

| Solubility | Slightly soluble in Aqueous Base, DMSO, and Methanol | [1] |

Experimental Protocols for Property Determination

Standard methodologies are employed to experimentally verify the physical properties of chemical compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The resulting saturated solution is filtered or centrifuged to remove all undissolved solid particles.

-

Quantification: The concentration of the compound in the clear, saturated solution is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of the compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physical characterization of a chemical compound.

A general workflow for compound characterization.

References

- 1. 199528-28-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid [myskinrecipes.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-3-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of 4'-Trifluoromethyl-biphenyl-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the other.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]benzoic acid | PubChem[1] |

| Molecular Formula | C₁₄H₉F₃O₂ | Sigma-Aldrich[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 266.22 g/mol | Sigma-Aldrich[2], Santa Cruz Biotechnology[3] |

| SMILES String | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | PubChem[1] |

| InChI Key | BJKGBAVGLRYCTK-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| CAS Number | 199528-28-4 | PubChem[1], Santa Cruz Biotechnology[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point (Predicted) | 377.5 ± 42.0 °C | N/A |

| Density (Predicted) | 1.326 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 4.01 ± 0.10 | N/A |

Molecular Structure Diagram:

References

An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4'-Trifluoromethyl-biphenyl-3-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential biological relevance.

Chemical Identity and Properties

The compound, commonly known as this compound, is systematically named under IUPAC nomenclature.

IUPAC Name: 3-[4-(trifluoromethyl)phenyl]benzoic acid[1]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₄H₉F₃O₂ | |

| Molecular Weight | 266.22 | g/mol |

| Boiling Point | 377.5 (Predicted) | °C |

| pKa | 4.01 ± 0.10 (Predicted) | |

| XLogP3 | 4.6 |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields and tolerance to a wide range of functional groups. Below is a detailed experimental protocol adapted from established methodologies for the synthesis of similar biphenyl compounds.

Reaction Scheme:

(3-Carboxyphenyl)boronic acid + 1-Bromo-4-(trifluoromethyl)benzene → 3-[4-(trifluoromethyl)phenyl]benzoic acid

Materials:

-

(3-Carboxyphenyl)boronic acid

-

1-Bromo-4-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine (3-Carboxyphenyl)boronic acid (1.2 equivalents), 1-Bromo-4-(trifluoromethyl)benzene (1.0 equivalent), Palladium(II) acetate (0.02 equivalents), and Triphenylphosphine (0.04 equivalents).

-

Solvent and Base Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane and a 2 M aqueous solution of potassium carbonate.

-

Reaction: Stir the mixture vigorously and heat to 85-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Activity and Signaling Pathways

Derivatives of 3-[4-(trifluoromethyl)phenyl]benzoic acid have shown significant biological activity. Notably, pyrazole derivatives incorporating this moiety have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] These compounds have been shown to be effective growth inhibitors with low toxicity to human cells.[2][4]

The mechanism of action for many biologically active compounds involves interaction with specific signaling pathways. While the direct pathway for this compound is not extensively elucidated, related structures and benzoic acid derivatives are known to modulate pathways such as the TGF-β/Smad signaling pathway, which is crucial in cellular processes like growth, differentiation, and fibrosis.[5] The trifluoromethylphenyl group is also found in compounds that inhibit platelet-derived growth factor (PDGF)-mediated signaling.[6] Further research is warranted to explore the specific interactions of this compound with these and other cellular signaling cascades.

Visualizations

To aid in the understanding of the synthesis process, a logical workflow of the Suzuki-Miyaura coupling reaction is provided below.

Caption: Suzuki-Miyaura coupling experimental workflow.

References

- 1. 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2 | CID 51346826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 4'-Trifluoromethyl-biphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Trifluoromethyl-biphenyl-3-carboxylic acid is a key building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of GPR40 receptor agonists like AMG-837, which are investigated for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this important biphenyl derivative. The focus is on the prevalent Suzuki-Miyaura cross-coupling reaction, detailing precursor selection, reaction conditions, and a complete experimental protocol. Additionally, the biological context of this molecule is explored through a diagram of the GPR40 signaling pathway, for which it is a precursor to potent agonists.

Introduction to Synthetic Strategies

The synthesis of unsymmetrical biaryl compounds such as this compound predominantly relies on transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for complex molecule synthesis. The most common strategies for forming the central C-C bond of the biphenyl scaffold include:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide is the most widely employed method due to its mild conditions and the commercial availability of a vast array of precursors.[1][2]

-

Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides, the Ullmann reaction and its modern variations are also viable, though they often require harsher conditions than the Suzuki coupling.[3]

-

Grignard Reaction: The reaction of a Grignard reagent (organomagnesium halide) with an aryl halide can also form biphenyls, though chemoselectivity can be a challenge with functionalized substrates.

This guide will focus on the Suzuki-Miyaura coupling, as it represents a robust and scalable route to the target compound.

Core Precursors for Suzuki-Miyaura Synthesis

The Suzuki-Miyaura coupling strategy for this compound involves the coupling of two key aromatic precursors. There are two primary disconnection approaches, each defining a pair of requisite starting materials:

Approach A:

-

Aryl Halide: A derivative of 3-bromobenzoic acid.

-

Boronic Acid: (4-(Trifluoromethyl)phenyl)boronic acid.

Approach B:

-

Aryl Halide: 4-Bromobenzotrifluoride.[4]

-

Boronic Acid: 3-Carboxyphenylboronic acid.

Both approaches are chemically sound. The selection often depends on the commercial availability, cost, and stability of the precursors, as well as the need to protect the carboxylic acid functionality during the coupling reaction. A common industrial strategy involves protecting the carboxylic acid as an amide to prevent side reactions and improve solubility, followed by a final hydrolysis step.

Detailed Experimental Protocol: A Scalable Two-Step Synthesis

The following protocol is adapted from a patented, scalable synthesis route that utilizes a Suzuki coupling followed by hydrolysis. This method employs an amide-protected precursor to ensure a clean and high-yielding reaction.

Step 1: Suzuki-Miyaura Coupling of 3-Bromo-N,N-diethylbenzamide and (4-(Trifluoromethyl)phenyl)boronic acid

This step constructs the biphenyl backbone.

Reaction Scheme: (An image of the chemical reaction would be placed here)

Materials:

-

3-Bromo-N,N-diethylbenzamide

-

(4-(Trifluoromethyl)phenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a suitable reaction vessel, charge 3-bromo-N,N-diethylbenzamide (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Add 1,4-dioxane and water to the vessel to create the reaction solvent system.

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.015 eq), to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent such as ethyl acetate. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide.

Step 2: Hydrolysis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide

This step deprotects the amide to reveal the final carboxylic acid product.

Reaction Scheme: (An image of the chemical reaction would be placed here)

Materials:

-

Crude 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide from Step 1

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the crude amide from the previous step in a mixture of ethanol and water.

-

Add a significant excess of potassium hydroxide (e.g., 10 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 12-18 hours, or until the reaction is complete as monitored by chromatography.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis protocol described above. Yields and conditions are representative and may be optimized for specific laboratory or industrial scales.

| Step | Reactant A | Reactant B | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Suzuki Coupling | 3-Bromo-N,N-diethylbenzamide | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 85-90 | 2 | ~95 |

| 2. Hydrolysis | 4'-(Trifluoromethyl)-[1,1']-biphenyl-3-carboxamide | Potassium Hydroxide (KOH) | - | Ethanol/Water | 90-95 | 12-18 | ~90 |

| Overall | - | - | - | - | - | - | ~85 |

Visualizations

Synthesis Workflow

The logical flow of the two-step synthesis process is depicted below, from starting precursors to the final product.

Biological Context: GPR40 Signaling Pathway

This compound is a precursor to agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is primarily expressed in pancreatic β-cells and plays a key role in glucose-stimulated insulin secretion (GSIS).[5] The binding of agonists (derived from the title compound) to GPR40 initiates a signaling cascade that enhances the release of insulin in the presence of elevated glucose, making it a therapeutic target for type 2 diabetes.[6]

Conclusion

The synthesis of this compound is efficiently achieved through a robust, two-step process commencing with a Suzuki-Miyaura cross-coupling reaction. The key precursors for this synthesis are derivatives of 3-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid. By employing an amide-protected strategy, the synthesis can be performed at scale with high yields, providing a reliable source of this critical intermediate for drug discovery programs, particularly those targeting the GPR40 receptor for the treatment of metabolic diseases. The detailed protocols and data presented herein serve as a valuable resource for chemists and researchers in the pharmaceutical and life sciences industries.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

The Biological Frontier of Trifluoromethylated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into the biphenyl scaffold has emerged as a powerful strategy in modern medicinal chemistry. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, have led to the discovery and development of a diverse range of biologically active molecules.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of trifluoromethylated biphenyls, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and drug development efforts in this dynamic field.

The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of biphenyl-based compounds, impacting their potency, selectivity, and pharmacokinetic properties.[2][3] These compounds have shown promise in a variety of therapeutic areas, acting as potent enzyme inhibitors and receptor modulators. This guide will delve into specific examples of trifluoromethylated biphenyls and their demonstrated biological effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of selected trifluoromethylated biphenyls across various targets. This data is intended for comparative analysis and to highlight the structure-activity relationships (SAR) within this class of compounds.

Table 1: Enzyme Inhibitory Activity of Trifluoromethylated Biphenyls

| Compound Class | Specific Compound | Target Enzyme | Assay Type | IC50/EC50 | Cell Line/System | Reference(s) |

| MTP Inhibitor | Dirlotapide | Microsomal Triglyceride Transfer Protein (MTP) | Inhibition of apoB secretion | IC50: 4 nM | Human HepG2 cells | [4] |

| MTP Inhibitor | Dirlotapide | Microsomal Triglyceride Transfer Protein (MTP) | Inhibition of MTP activity | IC50: 1.5 nM | Canine hepatocytes | [4] |

| HIV-1 RT Inhibitor | Biphenylmethyloxazole Analog (6a) | HIV-1 Reverse Transcriptase (WT) | Enzyme Inhibition | IC50: 11 nM | Recombinant WT HIV-1 RT | [5] |

| HIV-1 RT Inhibitor | Biphenylmethyloxazole Analog (6a) | HIV-1 (IIIB strain) | Cell-based antiviral assay | EC50: 30 nM | MT-2 T-cells | [5] |

| HIV-1 RT Inhibitor | Biphenylmethyloxazole Analog (6b) | HIV-1 Reverse Transcriptase (WT) | Enzyme Inhibition | IC50: <10 nM | Recombinant WT HIV-1 RT | [5] |

| HIV-1 RT Inhibitor | Biphenylmethyloxazole Analog (6b) | HIV-1 (IIIB strain) | Cell-based antiviral assay | EC50: 16 nM | MT-2 T-cells | [5] |

| Bcr-Abl Inhibitor | Aromatic-heterocyclic biphenyl (Compound 3) | Bcr-Abl | Antiproliferative | IC50: 0.12 µM | K562 cells (wild-type) | [6] |

| Bcr-Abl Inhibitor | Aromatic-heterocyclic biphenyl (Compound 3) | Bcr-Abl (T315I) | Antiproliferative | IC50: 1.58 µM | K562R cells (Imatinib-resistant) | [6] |

| Bcr-Abl Inhibitor | Aromatic-heterocyclic biphenyl (Compound 7) | Bcr-Abl | Antiproliferative | IC50: 0.08 µM | K562 cells (wild-type) | [6] |

| Bcr-Abl Inhibitor | Aromatic-heterocyclic biphenyl (Compound 7) | Bcr-Abl (T315I) | Antiproliferative | IC50: 2.15 µM | K562R cells (Imatinib-resistant) | [6] |

| Bcr-Abl Inhibitor | Aromatic-heterocyclic biphenyl (Compound 21) | Bcr-Abl | Antiproliferative | IC50: 0.15 µM | K562 cells (wild-type) | [6] |

| Bcr-Abl Inhibitor | Aromatic-heterocyclic biphenyl (Compound 21) | Bcr-Abl (T315I) | Antiproliferative | IC50: 3.47 µM | K562R cells (Imatinib-resistant) | [6] |

Table 2: Anti-inflammatory and Other Activities

| Compound Class | Specific Compound | Biological Activity | In Vivo/In Vitro Model | Key Findings | Reference(s) |

| Biphenyl Sulfonamide Analog | H28 | NLRP3 Inflammasome Inhibition | LPS-primed BMDMs | Potent inhibition of IL-1β release | [7] |

| Trifluoromethylated Biphenyl | Generic | Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat) | Reduction in paw volume | [7][8][9][10] |

| Trifluoromethylated Biphenyl | Generic | Anti-inflammatory | LPS-Induced Endotoxemia (Mouse) | Reduction in pro-inflammatory cytokines (e.g., TNF-α) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Trifluoromethylated Biphenyls via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of fluorinated biphenyl compounds.[3][12]

Materials:

-

Aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

-

Arylboronic acid

-

Potassium phosphate (K3PO4)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Dioxane

-

Water

-

Pressure tube

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a pressure tube, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), K3PO4 (1.5 eq), and Pd(PPh3)4 (1.5 mol%).

-

Add a 3:1 mixture of dioxane and water.

-

Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).

In Vitro Enzyme Inhibition Assays

This fluorescence-based assay measures the transfer of a fluorescently labeled lipid from donor to acceptor vesicles, mediated by MTP.

Materials:

-

MTP source (e.g., purified MTP, cell or tissue homogenates)

-

Donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., small unilamellar vesicles of phosphatidylcholine)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

Test compounds and a positive control (e.g., Lomitapide)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well black microplate, add the MTP source, acceptor vesicles, and various concentrations of the test compound or control.

-

Initiate the reaction by adding the donor vesicles.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., λex = 465 nm / λem = 535 nm).

-

The increase in fluorescence is proportional to the MTP-mediated lipid transfer.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay quantifies the activity of HIV-1 RT by measuring the incorporation of a labeled nucleotide into a DNA strand.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Labeled deoxynucleotide triphosphate (e.g., [3H]dTTP or using a colorimetric/fluorescent method)

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT)

-

Test compounds

-

Filter mats or microplates for detection

-

Scintillation counter or appropriate plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and labeled dNTP.

-

Add various concentrations of the test compounds to the wells of a microplate.

-

Add the HIV-1 RT enzyme to initiate the reaction.

-

Incubate the plate at 37 °C.

-

Stop the reaction and transfer the contents to a filter mat or follow the detection protocol for the specific assay kit.

-

Wash the filter mats to remove unincorporated labeled dNTPs.

-

Measure the incorporated radioactivity using a scintillation counter or the signal using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the phosphorylation of a substrate by the Bcr-Abl kinase.

Materials:

-

Bcr-Abl kinase source (e.g., cell extracts from K562 cells)

-

Substrate (e.g., GST-CrkL fusion protein)

-

ATP (containing [γ-32P]ATP for radioactive detection or using an antibody-based detection method)

-

Kinase reaction buffer

-

Test compounds

-

Glutathione-agarose beads (for GST-fusion protein pulldown)

-

SDS-PAGE and autoradiography equipment or ELISA reader

Procedure:

-

Incubate the Bcr-Abl kinase source with various concentrations of the test compounds.

-

Add the substrate and ATP to initiate the phosphorylation reaction.

-

Incubate at 30 °C.

-

Stop the reaction and capture the phosphorylated substrate (e.g., using glutathione-agarose beads for a GST-fusion substrate).

-

Wash the beads to remove non-specific binding.

-

Elute the substrate and analyze the level of phosphorylation by SDS-PAGE and autoradiography or by an ELISA-based method.

-

Quantify the kinase activity and determine the IC50 values for the inhibitors.

In Vivo Anti-inflammatory Models

This model is used to assess the acute anti-inflammatory activity of compounds.

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound and vehicle

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

This model evaluates the effect of compounds on systemic inflammation.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound and vehicle

-

Saline

-

ELISA kit for mouse TNF-α

Procedure:

-

Administer the test compound or vehicle to the mice.

-

After the appropriate pre-treatment time, inject LPS intraperitoneally to induce an inflammatory response.

-

At a specific time point after LPS injection (e.g., 1.5 hours), collect blood samples via cardiac puncture.

-

Separate the serum and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release in the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of trifluoromethylated biphenyls.

Signaling Pathways

Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.

Caption: NLRP3 Inflammasome Activation Pathway.

Caption: Androgen Biosynthesis and CYP17A1 Inhibition.

Experimental Workflows

Caption: In Vitro Screening Workflow for Inhibitors.

Caption: In Vivo Anti-inflammatory Evaluation Workflow.

Conclusion

Trifluoromethylated biphenyls represent a versatile and highly valuable class of compounds in drug discovery. Their unique physicochemical properties, imparted by the trifluoromethyl group, have enabled the development of potent and selective inhibitors for a range of clinically relevant targets. The data and protocols presented in this technical guide serve as a resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel trifluoromethylated biphenyls with therapeutic potential. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to yield promising new drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. inotiv.com [inotiv.com]

- 11. pure.eur.nl [pure.eur.nl]

- 12. Dirlotapide, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Biphenyl Carboxylic Acid Derivatives

An In-depth Technical Guide to the Discovery of Biphenyl Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of biphenyl carboxylic acid derivatives, a class of compounds with significant therapeutic potential across various disease areas. The biphenyl scaffold, consisting of two connected phenyl rings, offers a unique structural framework that has been exploited to design potent and selective modulators of diverse biological targets. This document details the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their applications as urate-lowering agents, anticancer therapeutics, and anti-inflammatory drugs.

Biphenyl carboxylic acids are organic compounds characterized by a biphenyl core with one or more carboxylic acid functional groups. This structural motif is present in several marketed drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Fenbufen. The versatility of the biphenyl scaffold allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of biphenyl carboxylic acid derivatives for a wide range of therapeutic applications, including the treatment of hyperuricemia, cancer, and inflammatory diseases.

Synthesis of Biphenyl Carboxylic Acid Derivatives

The synthesis of biphenyl carboxylic acid derivatives often involves cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a widely employed method, utilizing a palladium catalyst to couple a boronic acid with a halide. Other synthetic strategies include the Ullmann reaction and functional group manipulation of pre-existing biphenyl cores.

General Synthetic Workflow

The general workflow for the synthesis of many biphenyl carboxylic acid derivatives can be outlined as follows:

Caption: General synthetic workflow for biphenyl carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives via Suzuki-Miyaura Coupling

-

To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K₂CO₃, 1.21 g, 12.18 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.14 mL, 2.44 mmol) to the mixture.

-

Stir the resulting reaction mixture at 80°C for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired biphenyl carboxylic acid derivative.

Biological Activities and Therapeutic Applications

Biphenyl carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.

Inhibition of URAT1 for Hyperuricemia and Gout

Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a validated target for the treatment of hyperuricemia and gout. Several biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors.

Caption: Inhibition of URAT1-mediated uric acid reabsorption.

| Compound | IC₅₀ (μM) | Reference |

| A1 | 0.93 | |

| B21 | 0.17 | |

| Benzbromarone (Standard) | 0.25 |

Table 1: In vitro inhibitory activity of representative biphenyl carboxylic acid derivatives against human URAT1.

Anticancer Activity

Biphenyl carboxylic acid derivatives have also emerged as promising anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cell cycle regulation and cell division.

One notable derivative, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), has been shown to inhibit Cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, leading to cell cycle arrest at both G₀/G₁ and G₂/M phases.

initial characterization of novel biphenyl compounds

An In-Depth Technical Guide to the Initial Characterization of Novel Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold, featuring two interconnected phenyl rings, is a privileged structural motif in medicinal chemistry and materials science.[1] Its unique conformational flexibility and capacity for diverse substitutions make it a cornerstone for designing novel therapeutics. Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[2][3] This guide provides a comprehensive overview of the essential experimental protocols and data interpretation methods for the , from synthesis and physicochemical analysis to in vitro and in vivo biological evaluation.

Synthesis and Physicochemical Characterization

The journey of a novel compound begins with its synthesis, purification, and structural confirmation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biphenyl derivatives due to its mild conditions and tolerance of various functional groups.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid to form a biphenyl compound.[4]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

Arylboronic acid (e.g., 4-Methylbiphenyl-3-ylboronic acid) (1.2 mmol)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[5]

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)[4]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[4]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).[4]

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.[4][5]

Physicochemical Characterization

Structural elucidation of the newly synthesized compound is critical. A combination of spectroscopic methods is employed for unambiguous characterization.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.[7][10]

-

Single-Crystal X-ray Diffraction (SC-XRD): For crystalline compounds, SC-XRD provides the definitive three-dimensional molecular structure, including bond lengths, angles, and stereochemistry.[5]

In Vitro Biological Evaluation

In vitro assays are fundamental for determining the biological activity of novel compounds, providing insights into their mechanism of action, potency, and cytotoxicity.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)[11]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test biphenyl compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl compound (typically ranging from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[12]

Experimental Protocol: HDAC Inhibition Assay

This assay measures a compound's ability to inhibit histone deacetylase (HDAC) enzymes, a key target in cancer therapy.[13]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC2)[13]

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease like trypsin)

-

Test biphenyl compound

-

96-well black microplate

Procedure:

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and varying concentrations of the test compound.

-

Incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Reaction Progression: Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the developer solution. This cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).[13]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.[13]

Data Presentation: In Vitro Activity

Quantitative data from in vitro assays should be summarized for clear comparison.

Table 1: Anticancer Activity of Novel Hydroxylated Biphenyl Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 11 | Melanoma (CN) | 1.7 ± 0.5 | [14] |

| Compound 12 | Melanoma (GR) | 2.0 ± 0.7 | [14] |

| BGC4 | TNBC | Promising | [15] |

| Compound 30 | Bacillus subtilis | 0.008-0.063 µg/mL (MIC) | [16] |

Data presented is for illustrative purposes based on published findings.

Table 2: HDAC Inhibitory Activity of Biphenyl Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 14 | HDAC2 | 27.98 | [17] |

| Compound 14 | HDAC3 | 14.47 | [17] |

| Biphenyl-based NAM | NMDA Receptor | 50 | [18] |

Data presented is for illustrative purposes based on published findings.

Signaling Pathway Visualization

Visualizing the targeted biological pathway helps in understanding the compound's mechanism of action. Many biphenyl compounds exert their anticancer effects by inducing apoptosis.[12][14]

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.

In Vivo Models

For anticancer drug development, rodent models are commonly used.

-

Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the biphenyl compound on tumor growth is then evaluated.[15]

-

Carrageenan-Induced Paw Edema: This model is used to evaluate the anti-inflammatory activity of a compound in rats.[13]

Data Presentation: In Vivo Efficacy

Table 3: In Vivo Antitumor Efficacy

| Compound | Model | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Compound 2 | Cancer Cell Line Xenograft | Not specified | Potent growth inhibition | [2][19] |

| BGC4 | TNBC Xenograft | Not specified | Reduced tumor growth rate | [15] |

| Compound 30 | B. subtilis infection model | Not specified | Moderate in vivo efficacy | [16] |

Data presented is for illustrative purposes based on published findings.

Experimental Workflow Visualization

Target Identification and Validation

Identifying the specific molecular target of a novel compound is crucial for understanding its mechanism and for further optimization.[20][21]

Approaches to Target Identification

-

Biochemical Approaches: Techniques like affinity chromatography can be used to pull down the protein target that binds to the biphenyl compound.

-

Genetic and Genomic Approaches: Methods such as RNA interference (RNAi) screening can identify genes that, when silenced, mimic or alter the effect of the compound, suggesting the gene product is part of the target pathway.[22]

-

Computational Approaches: Molecular docking can predict the binding of the compound to the 3D structures of known proteins.[23]

Target Validation

Once a potential target is identified, it must be validated to confirm its role in the compound's therapeutic effect.[24][25] This involves experiments to show that modulating the target directly leads to the desired biological outcome.

Conclusion

The is a systematic, multi-step process that is foundational to drug discovery and development. By employing rigorous synthesis and purification protocols, comprehensive physicochemical characterization, and a suite of well-designed in vitro and in vivo assays, researchers can effectively identify and validate promising new therapeutic candidates. The structured presentation of quantitative data and a clear visualization of experimental workflows and biological pathways are essential for making informed decisions and advancing the most promising compounds through the development pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijsdr.org [ijsdr.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 21. Target Identification and Validation | Sartorius [sartorius.com]

- 22. Tools for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. lifesciences.danaher.com [lifesciences.danaher.com]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Fluorinated Compounds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, provide a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of molecules.[1][2][3] This guide delves into two critical aspects influenced by fluorination: lipophilicity and metabolic stability, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in drug discovery and development.

The Impact of Fluorination on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, membrane permeability, and target binding.[1][4] It is commonly quantified by the partition coefficient (logP) for neutral compounds and the distribution coefficient (logD) for ionizable compounds at a specific pH.[5][6]

The introduction of fluorine can modulate lipophilicity in a context-dependent manner.[1][4] While fluorine is highly electronegative, which might suggest an increase in polarity, its effect on lipophilicity is more complex. The replacement of a hydrogen atom with a fluorine atom on an aromatic ring or an alkyl chain generally increases lipophilicity.[1] For instance, the replacement of a hydrogen with a fluorine at a para-phenyl position can increase the logP by approximately 0.3 to 0.5 units.[1] Conversely, the introduction of a trifluoromethyl (-CF3) group significantly increases lipophilicity.[7]

Table 1: Effect of Fluorination on Lipophilicity (logP)

| Parent Compound | Fluorinated Analog | Change in logP (ΔlogP) | Reference Compound |

| Benzene | Fluorobenzene | +0.13 | Toluene |

| Toluene | p-Fluorotoluene | +0.44 | Anisole |

| Anisole | p-Fluoroanisole | +0.28 | Benzoic Acid |

| Acetanilide | 4-Fluoroacetanilide | +0.33 | Indole |

| Indole | 5-Fluoroindole | +0.45 | Pyridine |

Note: These are representative values and can vary based on the specific molecular context and measurement conditions.

The Impact of Fluorination on Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family.[1][8] Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's half-life and bioavailability.[3]

Fluorination is a widely employed strategy to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP450 enzymes.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can effectively block this pathway of degradation.[1][9] This can lead to a longer half-life, increased systemic exposure, and potentially a lower required dose.[1] For example, in the development of the cholesterol absorption inhibitor ezetimibe, two p-fluoro substituents were introduced to block aromatic hydroxylation, significantly improving its metabolic stability and activity.[9]

Table 2: Improvement of Metabolic Stability with Fluorination

| Drug Candidate Analog | Metabolic Parameter | Non-Fluorinated | Fluorinated | Fold Improvement |

| DMPK Inhibitor | Human Liver Microsome t½ (min) | 15 | > 120 | > 8 |

| Kinase Inhibitor | Mouse Liver Microsome Clint (µL/min/mg) | 250 | 50 | 5 |

| GPCR Antagonist | Rat Hepatocyte t½ (min) | 30 | 180 | 6 |

| Protease Inhibitor | Human Liver S9 fraction Clint (µL/min/mg) | 120 | 25 | 4.8 |

Note: The data presented are illustrative examples from various drug discovery programs and the specific improvements are highly dependent on the compound and the metabolic pathway.

Experimental Protocols

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the partition coefficient (logP) and distribution coefficient (logD).

Materials:

-

Test compound

-

n-Octanol (pre-saturated with aqueous phase)

-

Aqueous phase: Distilled water for logP; Phosphate-buffered saline (PBS) at pH 7.4 for logD (pre-saturated with n-octanol)

-

Centrifuge tubes (e.g., 15 mL)

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare the partitioning system by adding the test compound stock solution to a centrifuge tube containing a known ratio of n-octanol and the aqueous phase (e.g., 1:1 v/v). The final concentration of the test compound should be within the linear range of the analytical method.

-

-

Partitioning:

-

Cap the tubes securely and vortex vigorously for 1-3 minutes to ensure thorough mixing.

-

Place the tubes on a shaker or rotator and equilibrate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the tubes at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Be cautious not to disturb the interface.

-

Dilute the aliquots as necessary with a suitable solvent.

-

Analyze the concentration of the test compound in each phase using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP or logD = log10 ( [Compound]octanol / [Compound]aqueous )

-

Microsomal Stability Assay

This protocol describes a common in vitro assay to evaluate the metabolic stability of a compound using liver microsomes.[10][11]

Materials:

-

Test compound and positive control compounds (e.g., rapidly and slowly metabolized drugs)

-

Liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[8]

-

Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Preparation:

-

Pre-incubation:

-

Pre-incubate the plate containing the buffer and microsomes at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the test compound to the wells and mix.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate the plate at 37°C with gentle shaking.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stop solution.[12]

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

Analysis and Data Interpretation:

-

Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).[12]

-

Visualizations

Caption: Fluorine's core properties influence key drug attributes.

Caption: Experimental workflow for the microsomal stability assay.

Caption: Fluorination blocks CYP450-mediated oxidation at a metabolic soft spot.

Potential Downsides and Strategic Considerations

While fluorination is a powerful tool, it is not a universal solution. The effects of fluorine are highly context-dependent, and in some cases, can be detrimental to a compound's properties.[1] For example, excessive lipophilicity resulting from fluorination can lead to poor solubility and increased off-target effects.[1]

Furthermore, while the C-F bond is generally stable, metabolism can sometimes occur at adjacent positions, leading to the formation of reactive or toxic metabolites.[9][13] For instance, the metabolism of certain alkyl fluorides can lead to the elimination of fluoride and the formation of a Michael acceptor, a potentially reactive species.[13] Therefore, a thorough understanding of the overall metabolic profile of a fluorinated compound is essential.

Conclusion